Urea, 1-(2-chloroethyl)-1-nitroso-3-(p-tolylsulfonyl)-
CAS No.: 33024-34-9
Cat. No.: VC18701764
Molecular Formula: C10H12ClN3O4S
Molecular Weight: 305.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 33024-34-9 |
---|---|
Molecular Formula | C10H12ClN3O4S |
Molecular Weight | 305.74 g/mol |
IUPAC Name | 1-(2-chloroethyl)-3-(4-methylphenyl)sulfonyl-1-nitrosourea |
Standard InChI | InChI=1S/C10H12ClN3O4S/c1-8-2-4-9(5-3-8)19(17,18)12-10(15)14(13-16)7-6-11/h2-5H,6-7H2,1H3,(H,12,15) |
Standard InChI Key | OJNXBFXPODIQKI-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(CCCl)N=O |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound features a urea backbone substituted with three functional groups:
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A 2-chloroethyl chain at position 1, contributing alkylating potential.
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A nitroso group (-NO) at position 1, enabling redox reactivity.
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A p-tolylsulfonyl group at position 3, enhancing stability and influencing solubility .
The IUPAC name, 1-(2-chloroethyl)-1-nitroso-3-[(4-methylphenyl)sulfonyl]urea, reflects this arrangement .
Physicochemical Characteristics
Calculated and experimental properties include:
Property | Value | Source |
---|---|---|
Boiling Point | 724.95 K (451.8°C) | Joback method |
logP (Octanol/Water) | 1.616 | Crippen method |
Molar Volume | 201.41 mL/mol | McGowan method |
Enthalpy of Formation | -653.53 kJ/mol (gas) | Joback method |
The nitroso group confers thermal instability, necessitating storage at low temperatures.
Synthesis and Mechanistic Insights
Synthetic Pathways
The compound is synthesized via multi-step reactions:
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Amidation: p-Toluenesulfonyl chloride reacts with 2-chloroethylamine to form 1-(2-chloroethyl)-3-(p-tolylsulfonyl)urea .
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Nitrosation: Sodium nitrite (NaNO₂) in acidic media introduces the nitroso group at position 1 .
Key conditions include:
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Temperature control (0–5°C) to prevent premature decomposition .
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Use of acetic acid and hydrochloric acid as solvents and catalysts .
Reaction Mechanism
The nitroso group participates in DNA alkylation, where the chloroethyl moiety forms covalent bonds with guanine residues, inducing crosslinks and apoptosis . This mechanism parallels other nitrosoureas like carmustine, which are clinically used in glioma therapy .
Parameter | Value | Model |
---|---|---|
Acute Toxicity (LD₁₀) | 336 mg/kg | Mouse (IP) |
Mutagenicity | Suspected | Ames test (analogs) |
Applications and Future Directions
Oncology
As a DNA alkylator, the compound could supplement regimens for glioblastoma multiforme, where nitrosoureas like temozolomide are first-line . Synergy with radiation therapy warrants exploration.
Chemical Synthesis
The p-tolylsulfonyl group stabilizes intermediates in diazomethane precursor synthesis, aiding pharmaceutical manufacturing .
Research Limitations
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